1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-18-8-4-7-17(20(18)34-2)23(32)30-11-9-29(10-12-30)21-19-22(26-14-25-21)31(28-27-19)16-6-3-5-15(24)13-16/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUSUGMKPQUUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Triazolopyrimidine Core:
- Starting with a suitable pyrimidine derivative, a cyclization reaction is performed with hydrazine to form the triazolopyrimidine core.
- Reaction conditions: Elevated temperatures (100-150°C) and the presence of a suitable solvent like ethanol or dimethylformamide (DMF).
Chemical Reactions Analysis
Primary Reaction Steps
Key Observations :
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Step 3 requires anhydrous conditions and catalysts like potassium carbonate to drive coupling efficiency .
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Reaction progress is monitored via TLC (ethyl acetate:methanol, 9:1) and validated by NMR/HPLC .
Functional Group Reactivity
The compound undergoes transformations at distinct sites:
Triazolopyrimidine Core
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Attack | Alkyl halides, polar aprotic solvents | Substitution at N7 position |
| Oxidation | H<sub>2</sub>O<sub>2</sub>, Fe(II) | Ring expansion to pyrimidotriazines |
Piperazine-Benzoyl Moiety
| Reaction Type | Conditions | Product |
|---|---|---|
| Amide Hydrolysis | HCl (6M), reflux | Cleavage to free piperazine + benzoic acid |
| Demethylation | BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | Removal of methoxy groups |
Notable Findings :
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The fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic attacks.
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Piperazine’s basicity facilitates protonation in acidic media, altering solubility and reactivity .
Catalytic and Solvent Effects
Optimized reaction conditions significantly impact yield and selectivity:
Example Workflow :
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Triazolopyrimidine Alkylation :
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React with methyl iodide in DMF at 60°C for 12 hours.
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Yield: 72% (isolated via column chromatography).
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Side Reactions and Mitigation
Common challenges include:
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Dimerization : Occurs at high concentrations; mitigated by dilute conditions.
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Oxidative Degradation : Prevented by inert atmospheres (N<sub>2</sub>/Ar).
Purification Protocols :
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Extraction : Chloroform/water partitioning removes unreacted amines .
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Crystallization : Ethanol/water mixtures yield high-purity crystals.
Mechanistic Insights
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Triazolopyrimidine Activation : The electron-deficient core attracts nucleophiles, enabling substitutions at N7.
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Piperazine Flexibility : Conformational changes enhance binding in subsequent reactions (e.g., enzyme inhibition).
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Anticancer Activity: Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The presence of the triazolo[4,5-d]pyrimidine moiety is believed to enhance this activity by interacting with ATP-binding sites on kinases .
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases .
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Biochemical Probes
- The compound is being explored as a biochemical probe to study cellular processes. Its ability to selectively bind to specific receptors makes it a candidate for investigating signal transduction pathways .
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Neuroscience
- There is emerging interest in the neuropharmacological effects of this compound. It may have potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Case Studies
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction. The mechanism involves upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .
Case Study 2: Neuropharmacological Effects
Animal models have shown that administration of the compound results in improved cognitive function and reduced markers of neuroinflammation. This suggests potential therapeutic benefits for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: The triazolopyrimidine moiety can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Core Heterocycle Variability: The triazolo[4,5-d]pyrimidine core in the target compound contrasts with pyrazolo[1,5-a]pyrimidine () and pyrazolo[4,3-d]pyrimidin-7-one ().
Substituent Effects: The 3-fluorophenyl group in the target compound and provides metabolic resistance compared to non-fluorinated analogs (e.g., 4-methoxybenzyl in ). Fluorine’s electron-withdrawing nature may also fine-tune electronic properties of the core . Piperazine moieties are common in CNS-active compounds (). The target compound’s piperazine is uniquely conjugated via a dimethoxybenzoyl group, which may alter blood-brain barrier penetration compared to sulfonyl-linked piperazines () .
Biological Activity Trends: Antimicrobial Activity: Triazolo-pyrimidines with chloropyridinyl substituents () show moderate fungicidal activity, suggesting the target compound’s fluorophenyl group could enhance potency against resistant strains . Anticancer Potential: Glycosylated triazolopyrimidines () demonstrate cytotoxicity via sugar-mediated cellular uptake. The target compound lacks glycosylation but may exploit the dimethoxybenzoyl group for passive diffusion .
Biological Activity
1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer and antibacterial activities.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Triazolopyrimidine
- Substituents :
- 2,3-Dimethoxybenzoyl group
- 3-Fluorophenyl group
- Piperazine moiety
The molecular formula is with a molecular weight of approximately 423.46 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The triazolopyrimidine moiety may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : The compound has the potential to inhibit enzymes involved in critical metabolic pathways. For instance, it may interact with cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For example, compounds structurally similar to our target have shown effectiveness against various cancer cell lines by interfering with CDK activity .
Case Study : A study exploring the structure-activity relationship (SAR) of triazolopyrimidine derivatives demonstrated that modifications at the piperazine ring could enhance anticancer potency. Compounds with fluorinated aromatic groups exhibited improved efficacy against cancer cells compared to their non-fluorinated counterparts.
Antibacterial Activity
Preliminary studies suggest that this compound may also possess antibacterial properties. The incorporation of the triazole and pyrimidine rings can enhance the interaction with bacterial enzymes, leading to inhibition of bacterial growth.
Research Findings : In vitro tests have shown that similar triazolo[4,5-d]pyrimidine derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Comparative Analysis with Similar Compounds
To understand the biological activity better, a comparison can be made with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2,3-Dimethoxybenzoyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine | Structure | Moderate anticancer activity |
| 1-(2,3-Dimethoxybenzoyl)-4-[3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine | Structure | Enhanced antibacterial effects |
Q & A
Q. What are the standard synthetic protocols for constructing the triazolo[4,5-d]pyrimidinyl-piperazine core in this compound?
The triazolo[4,5-d]pyrimidinyl-piperazine scaffold is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or coupling reactions. For example:
- Click Chemistry Approach : Reacting a propargyl-piperazine derivative with azidobenzene analogs in a H₂O:DCM (1:2) mixture using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) at ambient temperature yields triazole-linked products .
- Heterocyclic Coupling : Carbonyldiimidazole (CDI) in anhydrous DMFA can mediate coupling between carboxylic acids and hydrazinopyrazinones under reflux (24 hours) to form triazolo-pyrazine derivatives .
Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?
Q. How can researchers perform initial biological screening to assess this compound’s anticancer potential?
- In Vitro Assays : Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations.
- Molecular Docking : Screen against kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina to predict binding affinity and guide further optimization .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production of this compound?
- Catalyst Tuning : Increase CuSO₄·5H₂O loading to 0.5 equiv. to accelerate CuAAC reactions while monitoring side-product formation via TLC .
- Purification : Use gradient silica gel chromatography (ethyl acetate:hexane from 1:8 to 1:4) to isolate the product. Recrystallization from DMFA/i-propanol mixtures improves crystallinity .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and reduce hydrolysis byproducts .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Compound Stability : Test solubility in physiological buffers (PBS, DMEM) and assess metabolic stability using liver microsomes. Poor solubility may explain in vivo discrepancies .
- Orthogonal Assays : Validate target engagement via Western blot (e.g., phosphorylation inhibition) or SPR-based binding assays .
- Dose Optimization : Adjust formulations using co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
Q. What computational strategies can elucidate the mechanism of action for this compound?
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to study ligand-receptor conformational dynamics in explicit solvent.
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with activity .
- QSAR Modeling : Develop regression models using substituent descriptors (e.g., Hammett σ) to predict IC₅₀ values for derivatives .
Q. How can researchers improve the compound’s aqueous solubility for in vivo applications?
- Salt Formation : Synthesize hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid.
- Structural Modifications : Introduce polar groups (e.g., -OH, -SO₃H) on the benzoyl or fluorophenyl moieties .
- Co-Solvent Systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤10% v/v) for preclinical dosing .
Q. What strategies are effective in designing derivatives to enhance selectivity for kinase targets?
- Substituent Engineering : Replace the 3-fluorophenyl group with bulkier substituents (e.g., 2,6-difluorophenyl) to exploit hydrophobic pockets in kinases .
- Scaffold Hopping : Replace the triazolo-pyrimidine core with triazolo-pyridazine to modulate binding orientation .
- Proteome-Wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
